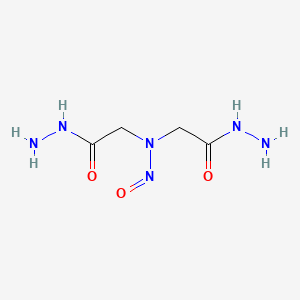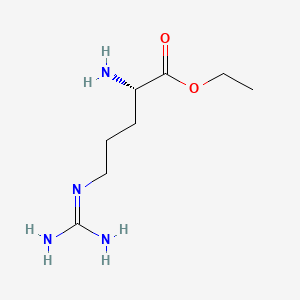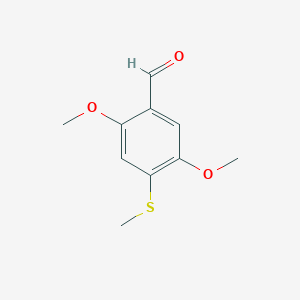
2-Piridil-cetona 4-hidroxifenil
Descripción general
Descripción
p-Hydroxyphenyl 2-pyridyl ketone: is an organic compound that features both a phenolic hydroxyl group and a pyridyl ketone group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
p-Hydroxyphenyl 2-pyridyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
Mode of Action
It is known that many phenolic compounds interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the hydroxyl group and the aromatic ring in the structure may contribute to these interactions.
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants, enzyme inhibitors, or signaling molecules .
Pharmacokinetics
The compound’s molecular weight (19921 g/mol) and its polar nature suggest that it may have good bioavailability .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative stress .
Análisis Bioquímico
Biochemical Properties
It is known that 2-pyridyl ketones, the family to which this compound belongs, are crucial pharmacophore groups and usually serve as privileged structures in medicinal chemistry
Molecular Mechanism
It is known that 2-pyridyl ketones can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxyphenyl 2-pyridyl ketone typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out under nitrogen atmosphere at low temperatures, often below -78°C, to form the desired ketone . The process involves the formation of a stable five-membered chelated intermediate, which ensures high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of p-Hydroxyphenyl 2-pyridyl ketone can be scaled up using continuous flow chemistry. This method allows for the rapid and efficient production of the compound by integrating traditional synthesis operations into a streamlined process . Continuous flow chemistry offers advantages such as better control over reaction conditions, reduced reaction times, and improved safety.
Análisis De Reacciones Químicas
Types of Reactions: p-Hydroxyphenyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl and pyridyl derivatives.
Comparación Con Compuestos Similares
Phenyl 2-pyridyl ketone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
p-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the pyridyl ketone group, limiting its coordination chemistry applications.
2-Pyridyl ketone: Similar structure but without the phenolic hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness: p-Hydroxyphenyl 2-pyridyl ketone is unique due to the presence of both the phenolic hydroxyl group and the pyridyl ketone group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in various applications.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNZLHSXIAPURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186726 | |
| Record name | Ketone, (p-hydroxyphenyl) 2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33077-70-2 | |
| Record name | (4-Hydroxyphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33077-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyphenyl 2-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033077702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, (p-hydroxyphenyl) 2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenyl 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYPHENYL 2-PYRIDYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU9QMQ3YG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Dimethylamino)phenyl]-2-phenylethanone](/img/structure/B1594065.png)


![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)








